molecular formula C13H13NO4 B8722741 Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Cat. No. B8722741
M. Wt: 247.25 g/mol
InChI Key: NVHPOVIVKRQNFK-UHFFFAOYSA-N
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Patent
US04777252

Procedure details

To a solution of 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, methyl ester (19.77 g, 78.7 mmol) in 400 ml of tetrahydrofuran, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (39.3 g, 173.1 mmol) was added. The dark solution was heated under reflux overnight. The resulting precipitate was filtered off, dissolved in 500 ml dichloromethane/water 1:1, and the pH was adjusted to 10 by means of 1N sodium hydroxide. The phases were separated, the aqueous phase extracted once with dichloromethane and the combined organic phases washed twice with 100 ml of water containing a few drops of 1N sodium hydroxide. After the drying and evaporating of the solvent, 9.20 g of the title compound was obtained; melting point 214.9° C.
Quantity
19.77 g
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][NH:8][CH:7]([C:15]([O:17][CH3:18])=[O:16])[CH2:6]2.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH:9]=[N:8][C:7]([C:15]([O:17][CH3:18])=[O:16])=[CH:6]2

Inputs

Step One
Name
Quantity
19.77 g
Type
reactant
Smiles
COC=1C=C2CC(NCC2=CC1OC)C(=O)OC
Name
Quantity
39.3 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml dichloromethane/water 1:1
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted once with dichloromethane
WASH
Type
WASH
Details
the combined organic phases washed twice with 100 ml of water containing a few drops of 1N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
After the drying and evaporating of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(N=CC2=CC1OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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